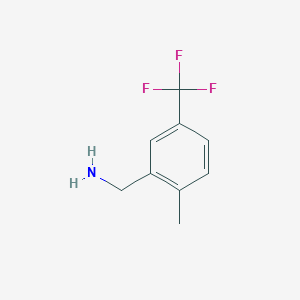

2-Methyl-5-(trifluoromethyl)benzylamine

Description

Significance of Fluorinated Benzylamines in Advanced Synthetic Chemistry

Fluorinated benzylamines are a class of organic compounds that have demonstrated considerable importance in advanced synthetic chemistry. The incorporation of fluorine atoms into a benzylamine (B48309) structure can profoundly influence the molecule's physicochemical properties. The high electronegativity of fluorine can alter the electron density of the aromatic ring and the basicity of the amine group, thereby affecting the molecule's reactivity and interaction with biological targets.

The trifluoromethyl group, in particular, is often employed as a bioisostere for a methyl or chloro group. nist.gov This substitution can lead to enhanced lipophilicity, which can improve a molecule's ability to cross biological membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, leading to increased metabolic stability and a longer half-life for therapeutic agents. sigmaaldrich.com This metabolic stability is a crucial factor in drug design and development. jove.com

The unique properties conferred by fluorine and the trifluoromethyl group make fluorinated benzylamines valuable precursors in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com They are also utilized in the development of advanced materials, such as polymers and coatings, where the fluorinated structure can impart desirable characteristics like chemical resistance and thermal stability. chemimpex.com

Research Trajectories and Academic Focus

While specific research exclusively focused on 2-Methyl-5-(trifluoromethyl)benzylamine is not extensively documented in publicly available literature, the academic focus on closely related fluorinated benzylamines provides insight into its potential research applications. The synthesis and utility of various isomers and analogues have been explored, highlighting the broader interest in this class of compounds.

For instance, the synthesis of 2-methyl-3-trifluoromethylaniline, a closely related compound, is noted as an important intermediate for pharmaceuticals and pesticides, particularly in the production of analgesics and herbicides. google.com Research on other analogues, such as 2-Fluoro-5-(trifluoromethyl)benzylamine, demonstrates their role as key intermediates in the development of drugs targeting neurological disorders and in the formulation of effective agrochemicals. chemimpex.com

The synthesis of these compounds often involves multi-step processes. A preparation method for a compound identified as 2-methyl-5-aminotrifluorotoluene, which is likely an alternative name for this compound, involves the reduction of 2-trifluoromethylbenzaldehyde, followed by chlorination, nitration, and subsequent hydrogenation reduction.

The table below summarizes the physicochemical properties of this compound and some of its related isomers, illustrating the variations in properties that can arise from different substitution patterns on the benzylamine core.

| Property | This compound | 2-(Trifluoromethyl)benzylamine nih.gov | 2-Fluoro-5-(trifluoromethyl)benzylamine chemimpex.com |

| Molecular Formula | C9H10F3N | C8H8F3N | C8H7F4N |

| Molecular Weight | 189.18 g/mol | 175.15 g/mol | 193.14 g/mol |

| CAS Number | 136653-71-1 | 3048-01-9 | 199296-61-2 |

| Density | Not available | 1.249 g/mL at 25 °C | 1.34 g/mL |

| Appearance | Not available | Clear colorless to light yellow liquid | Colorless to light yellow to light orange clear liquid |

The research trajectory for this compound is anticipated to follow a similar path to its analogues, with a focus on its application as a building block in the following areas:

Pharmaceutical Development: As an intermediate in the synthesis of novel therapeutic agents, particularly where the trifluoromethyl group can enhance efficacy and pharmacokinetic properties.

Agrochemical Innovation: In the creation of new pesticides and herbicides with improved stability and potency.

Materials Science: For the development of specialized polymers and materials with enhanced thermal and chemical resistance.

Further academic investigation into the specific reaction kinetics, and the full scope of its synthetic utility is necessary to fully elucidate the potential of this compound in advanced chemical research.

Structure

3D Structure

Properties

IUPAC Name |

[2-methyl-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXXLXYKISLYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Studies of 2 Methyl 5 Trifluoromethyl Benzylamine

Fundamental Chemical Transformations

The primary amine group of 2-Methyl-5-(trifluoromethyl)benzylamine is the focal point for its fundamental chemical reactivity, enabling a range of transformations that are foundational in organic synthesis.

This compound readily undergoes amidation reactions with various acylating agents, such as carboxylic acids, acid chlorides, and esters, to form the corresponding N-benzyl amides. These reactions typically proceed via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon. The reaction with more reactive derivatives like acid chlorides is often rapid and can be performed at room temperature, usually in the presence of a base to neutralize the HCl byproduct.

Direct amidation with carboxylic acids requires higher temperatures or the use of coupling agents to activate the carboxylic acid. Alternatively, catalytic systems can facilitate the amidation of less reactive esters. researchgate.net For instance, heterogeneous catalysts like niobium(V) oxide have been shown to be effective in the direct amidation of esters with various amines under solvent-free conditions. researchgate.net

Condensation reactions with dicarbonyl compounds, such as glyoxal (B1671930), can lead to more complex structures. The reaction of substituted benzylamines with glyoxal can produce hexabenzylhexa-azaisowurtzitane cage compounds through the trimerization of an intermediate diimine. psu.edu

Table 1: Representative Amidation and Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Conditions |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | N-Benzyl Amide | Base (e.g., Triethylamine), Room Temperature |

| This compound | Carboxylic Acid (R-COOH) | N-Benzyl Amide | Coupling Agent (e.g., DCC, EDC) or High Temp. |

| This compound | Ester (R-COOR') | N-Benzyl Amide | Catalyst (e.g., Nb2O5), Heat |

| This compound | Glyoxal | Diimine, Cage Compounds | Varies, can be acid-catalyzed nih.govresearchgate.net |

As a primary amine, this compound acts as a nucleophile in substitution reactions. It can react with alkyl halides and other substrates bearing a suitable leaving group. A study on the reaction of meta- and para-substituted benzylamines with benzyl (B1604629) bromide in methanol (B129727) showed that the reaction proceeds via an SN2-type mechanism. researchgate.net

The presence of the electron-withdrawing trifluoromethyl (CF3) group on the aromatic ring decreases the nucleophilicity of the amine group. This deactivating effect reduces the rate of nucleophilic substitution compared to unsubstituted benzylamine (B48309). researchgate.net The reaction rate is influenced by the electron density on the nitrogen atom, which is diminished by the inductive effect of the CF3 group. Consequently, reactions involving this compound may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to more electron-rich benzylamines. researchgate.net

One of the most characteristic reactions of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. This compound reacts with a wide array of carbonyl compounds to yield the corresponding N-benzyl imines. This reaction is typically reversible and often catalyzed by an acid. Water is eliminated during the reaction, and its removal can drive the equilibrium towards the product.

The synthesis of fluorinated imines is of significant interest due to their applications in medicinal chemistry. mdpi.comresearchgate.net Various methods have been developed for their synthesis, including conventional heating in solvents like methanol or toluene, as well as more modern techniques like mechanochemical synthesis, which can produce high yields in very short reaction times. mdpi.comnih.gov For instance, trifluoromethylated imines can be synthesized through the condensation of trifluoromethyl ketones with primary amines, a reaction that can be challenging but is facilitated by solid acid catalysts and microwave assistance. nih.gov

Table 2: Examples of Schiff Bases Derived from Substituted Benzylamines

| Amine | Aldehyde/Ketone | Product | Significance |

|---|---|---|---|

| 3-Fluoro-5-(trifluoromethyl)benzylamine | Substituted Benzaldehydes | N-(Arylmethylene)-1-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine | Investigated for antiproliferative activity researchgate.net |

| Benzylamine | 3-Formylacetylacetone | 3-[(Benzylamino)methylidene]pentane-2,4-dione | Forms stable enamine tautomers nih.gov |

| Various Benzylamines | Fluorinated Benzaldehydes | Fluorine-containing Imines | Synthesized via mechanochemistry with high yields mdpi.com |

The benzylamine moiety can undergo both oxidation and reduction. Oxidation of benzylamines can yield different products depending on the reagents and conditions. Mild oxidation can lead to the formation of imines. For example, the oxidation of methylbenzylamine derivatives can produce active primary imines as intermediates. researchgate.net More vigorous oxidation can lead to cleavage of the C-N bond or oxidation of the aromatic ring, though the trifluoromethyl group generally confers stability against oxidative degradation.

Reduction pathways for this compound primarily involve hydrogenolysis of the benzylic C-N bond. This reaction typically requires a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. Hydrogenolysis cleaves the C-N bond, yielding 2-methyl-5-(trifluoromethyl)toluene and ammonia (B1221849). This transformation is a common strategy for debenzylation in protecting group chemistry. Conversely, the synthesis of the related compound 2-methyl-5-trifluoromethylaniline is achieved through the catalytic hydrogenation (reduction) of 2-methyl-5-trifluoromethylnitrobenzene, highlighting the stability of the benzyl C-H and C-CF3 bonds under these conditions. prepchem.com

Strategic Derivatization for Functionalization

Derivatization of the amine group is a key strategy for modifying the properties of this compound, enabling its incorporation into more complex molecules with specific functions.

The primary amine of this compound is readily converted into carbamate (B1207046) and urea (B33335) derivatives. These functional groups are prevalent in medicinal chemistry and materials science. nih.gov

Urea Derivatives: Symmetrically and unsymmetrically substituted ureas can be synthesized from this compound. The most common method for preparing unsymmetrical ureas involves the reaction of the amine with an isocyanate (R-N=C=O). This addition reaction is typically fast and high-yielding. Alternatively, reactions with phosgene (B1210022) or its equivalents, followed by the addition of a second amine, can be used, though this approach involves highly toxic reagents. nih.gov Milder methods include the aminolysis of phenyl carbamates in dimethyl sulfoxide. google.com The synthesis of trifluoromethyl-containing urea derivatives is an active area of research, with such compounds showing promise as bioactive agents. nih.gov

Carbamate Derivatives: Carbamates are typically prepared by reacting this compound with a chloroformate, such as methyl chloroformate or benzyl chloroformate, in the presence of a base. umich.edu Another route involves reaction with N,N'-carbonyldiimidazole (CDI) to form a carbamoyl-imidazole intermediate, which then reacts with an alcohol. organic-chemistry.org These methods provide access to a wide range of N-substituted carbamates, which are valuable as protecting groups in synthesis and as functional moieties in pharmaceuticals. researchgate.net For example, 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide has been studied for its biological activity, and related structures incorporating carbamate linkages are of significant interest. researchgate.net

Table 3: Synthetic Routes to Urea and Carbamate Derivatives

| Derivative | Reagent 1 | Reagent 2 | Key Features |

|---|---|---|---|

| Urea | This compound | Isocyanate (R-NCO) | Direct, high-yield addition reaction |

| Urea | Phenyl Carbamate | This compound | Mild conditions, avoids toxic isocyanates google.com |

| Carbamate | This compound | Chloroformate (R-OCOCl) | Common and versatile method umich.edu |

| Carbamate | This compound | N,N'-Carbonyldiimidazole, then Alcohol (R-OH) | Safer alternative to phosgene-based reagents organic-chemistry.org |

Functionalization of the Primary Amine Moiety

The primary amine group of this compound serves as a key site for a variety of functionalization reactions. As a primary amine, it exhibits nucleophilic character, readily reacting with a range of electrophilic reagents. This reactivity allows for the straightforward introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives. Common transformations of the primary amine moiety include acylation and alkylation, which are fundamental reactions in organic synthesis for the construction of more complex molecules.

Acylation Reactions:

The primary amine of this compound is expected to undergo facile acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct, leading to the formation of the corresponding N-benzyl amides. The reaction is generally high-yielding and tolerant of a wide range of functional groups on the acylating agent.

Alkylation Reactions:

Alkylation of the primary amine can be achieved using various alkylating agents, most commonly alkyl halides. These reactions result in the formation of secondary and tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, the use of a single equivalent of an alkyl halide can favor the formation of the secondary amine, while an excess of the alkylating agent or the use of a strong base can promote the formation of the tertiary amine. Reductive amination, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative and often more controlled route to secondary and tertiary amines.

Table 1: Representative Functionalization Reactions of the Primary Amine Moiety

| Reaction Type | Reagent Class | General Reaction Scheme | Product Class |

| Acylation | Acyl Chloride | R-COCl | N-Benzyl Amide |

| Acylation | Acid Anhydride | (R-CO)₂O | N-Benzyl Amide |

| Alkylation | Alkyl Halide | R-X (X = Cl, Br, I) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone | R-CHO / R₂C=O | Secondary/Tertiary Amine |

Aromatic Ring Functionalization via Orthogonal Chemistry

The functionalization of the aromatic ring of this compound is governed by the directing effects of the two substituents already present: the methyl group (-CH₃) and the trifluoromethyl group (-CF₃). These two groups exert opposing electronic effects, which allows for a degree of "orthogonal" control over the regioselectivity of electrophilic aromatic substitution reactions. Orthogonal chemistry, in this context, refers to the ability to selectively functionalize one part of the molecule (the aromatic ring) without altering another reactive site (the primary amine). To achieve this, the primary amine is typically protected, for example, as an amide, prior to performing electrophilic aromatic substitution.

The methyl group is an activating, ortho-, para-directing group. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack. The positions ortho and para to the methyl group are preferentially activated.

Conversely, the trifluoromethyl group is a strongly deactivating, meta-directing group. Due to the high electronegativity of the fluorine atoms, the -CF₃ group is strongly electron-withdrawing through the inductive effect. This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic substitution.

In this compound, the substituents are meta to each other. The directing effects of these two groups are therefore additive and reinforce each other in determining the position of further substitution. The activating methyl group directs incoming electrophiles to its ortho and para positions (positions 3 and 6, and position 4 respectively). The deactivating trifluoromethyl group directs to its meta positions (positions 3 and 6). Therefore, electrophilic attack is strongly favored at the positions ortho to the methyl group and meta to the trifluoromethyl group.

Table 2: Directing Effects of Substituents on the Aromatic Ring of this compound

| Position | Substituent | Directing Effect | Predicted Outcome of Electrophilic Aromatic Substitution |

| 2 | -CH₃ | Activating, ortho-, para-directing | Substitution favored at positions 3, 4, and 6 |

| 5 | -CF₃ | Deactivating, meta-directing | Substitution favored at positions 3 and 6 |

| Combined | Strong preference for substitution at positions 3 and 6 |

Computational Chemistry and Theoretical Studies of 2 Methyl 5 Trifluoromethyl Benzylamine

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and geometry of a molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon quantum calculations to visualize and predict molecular behavior and properties.

Elucidation of Structure-Reactivity and Structure-Property Relationships through Computational Approaches

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of 2-Methyl-5-(trifluoromethyl)benzylamine and its resulting chemical reactivity and physical properties. Through the use of theoretical models and quantum mechanical calculations, it is possible to predict and rationalize the behavior of this molecule, offering insights that are complementary to experimental studies. Methodologies such as Density Functional Theory (DFT) are frequently employed to investigate the electronic structure, conformational preferences, and reactivity of substituted benzylamines and related compounds. A common approach involves geometry optimization followed by the calculation of various molecular descriptors.

Frontier Molecular Orbitals and Reactivity Indices

A key aspect of understanding a molecule's reactivity lies in the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability; a larger gap generally implies lower reactivity.

For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzylamine (B48309), while the electron-donating methyl group would have the opposite effect. The net result of these competing influences on the HOMO-LUMO gap can be quantified through computational calculations. These calculations often employ DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p), which have been shown to provide reliable results for organic molecules.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzylamine | -5.12 | 0.25 | 5.37 |

| Toluene | -5.45 | 0.15 | 5.60 |

| (Trifluoromethyl)benzene | -6.15 | -0.52 | 5.63 |

| This compound | -5.85 | -0.30 | 5.55 |

This table presents illustrative data based on computational trends for substituted benzenes. Actual values may vary depending on the specific computational method and level of theory.

From the HOMO-LUMO gap, various global reactivity descriptors can be calculated to further understand the molecule's chemical behavior. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / (2η).

| Compound | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

|---|---|---|---|

| Benzylamine | 2.685 | -2.435 | 1.102 |

| This compound | 2.775 | -3.075 | 1.702 |

This table presents illustrative data based on the values from the previous table to demonstrate the calculation of reactivity indices.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In this compound, the MEP would likely show a region of high electron density around the nitrogen atom of the amino group, making it a primary site for electrophilic attack or protonation. The electron-withdrawing nature of the trifluoromethyl group would lead to a more positive potential on the aromatic ring, particularly at the positions ortho and para to it, making the ring less susceptible to electrophilic substitution compared to benzylamine or toluene. The methyl group, being electron-donating, would slightly counteract this effect in its vicinity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. q-chem.comwisc.edunih.govmaterialsciencejournal.org It allows for the quantification of charge transfer between orbitals, which is crucial for understanding substituent effects and intramolecular interactions. For this compound, NBO analysis could be used to:

Determine the natural atomic charges on each atom, providing a more refined understanding of the charge distribution than MEP alone.

Analyze hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the aromatic ring.

Investigate the nature of the C-N, C-C, C-H, and C-F bonds in terms of their hybridization and polarization.

The insights gained from these computational approaches are invaluable for rationalizing the observed reactivity of this compound and for predicting its behavior in various chemical environments. This knowledge can guide the design of new synthetic routes and the development of novel molecules with desired properties.

2 Methyl 5 Trifluoromethyl Benzylamine As a Building Block in Organic Synthesis

Design and Construction of Complex Molecular Scaffolds

The primary amine functionality of 2-Methyl-5-(trifluoromethyl)benzylamine makes it a versatile nucleophile and a precursor for the introduction of a substituted benzyl (B1604629) group into larger, more complex molecules. This moiety can serve as a key structural element in the design and synthesis of novel molecular architectures.

Tricyclic spirolactams represent a complex, three-dimensional molecular architecture that has garnered interest in drug discovery. mdpi.comnih.gov These structures are often synthesized through multi-step sequences. The synthesis of such complex scaffolds often relies on specific and highly optimized reaction conditions. While the synthesis of various tricyclic spirolactams has been reported, the direct incorporation of the 2-methyl-5-(trifluoromethyl)benzyl moiety as a key building block in these specific ring systems is not prominently featured in the available scientific literature.

The construction of nitrogen-containing bicyclic and polycyclic architectures is a significant area of synthetic chemistry, often leading to compounds with interesting biological properties. Benzylamines are frequently used in reactions such as the Pictet-Spengler reaction to form tetrahydroisoquinoline ring systems, which are precursors to more complex polycyclic structures. The specific substitution pattern of this compound could theoretically influence the reactivity and stereoselectivity of such cyclization reactions. However, detailed studies focusing on this particular benzylamine (B48309) derivative for the construction of such N-containing bicyclic and polycyclic architectures are not extensively documented.

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of structurally diverse small molecules for high-throughput screening. The goal is to explore chemical space broadly to identify novel biological probes and potential drug leads. Building blocks used in DOS are chosen for their ability to participate in a variety of reactions and generate a wide range of molecular scaffolds.

While the structural features of this compound make it a potentially valuable building block for DOS, its specific application in published DOS libraries is not widely reported. The utility of a building block in DOS is demonstrated through its successful incorporation into various molecular scaffolds using a range of synthetic transformations, a level of detail not currently available for this specific compound in the reviewed literature.

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. MCRs are highly valued for their efficiency and ability to generate molecular complexity rapidly. Primary amines are common components in many well-known MCRs, such as the Ugi and Passerini reactions.

Theoretically, this compound could serve as the amine component in various MCRs, leading to products with a unique substitution pattern. This would allow for the rapid generation of a library of compounds bearing the 2-methyl-5-(trifluoromethyl)benzyl moiety. However, a survey of the scientific literature does not reveal prominent examples of MCRs where this compound is a key reactant.

Contribution to the Development of Privileged Structures

A "privileged structure" is a molecular scaffold that is capable of binding to multiple, unrelated biological targets. These scaffolds are considered valuable starting points for the design of new bioactive compounds. Identifying and utilizing building blocks that contribute to the formation of privileged structures is a key strategy in medicinal chemistry.

The substituted benzyl group can be a component of various privileged structures. The specific electronic and steric effects of the methyl and trifluoromethyl groups in this compound could modulate the biological activity of molecules containing this fragment. While the broader class of benzylamines is integral to many known privileged scaffolds nih.gov, the specific contribution and strategic importance of the 2-methyl-5-(trifluoromethyl) substitution pattern in the context of developing new privileged structures has not been a significant focus of the reviewed scientific literature. enamine.net

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including "2-Methyl-5-(trifluoromethyl)benzylamine". By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons, and the amine (NH₂) protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the benzene (B151609) ring. For a related compound, 2-(Trifluoromethyl)benzylamine, the aromatic protons appear in the range of δ 7.320-7.651 ppm, the benzylic protons at δ 3.995 ppm, and the amine protons at δ 1.81 ppm. chemicalbook.com

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons, the benzylic carbon, the methyl carbon, and the carbon of the trifluoromethyl group provide definitive evidence for the compound's structure. The strong electronegativity of the fluorine atoms in the trifluoromethyl group significantly influences the chemical shift of the attached carbon, causing it to appear at a characteristic downfield position.

Below is an interactive data table summarizing the expected ¹H and ¹³C NMR chemical shifts for "this compound" based on analogous compounds.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.0 - 7.5 | ~120 - 140 |

| CH₂ (Benzylic) | ~3.8 - 4.0 | ~45 - 50 |

| CH₃ | ~2.2 - 2.4 | ~20 - 25 |

| NH₂ | ~1.5 - 2.5 | - |

| C-CF₃ | - | ~125 - 130 (quartet) |

| CF₃ | - | - |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

¹⁹F NMR is a powerful and highly sensitive technique specifically for characterizing organofluorine compounds. rsc.org Since "this compound" contains a trifluoromethyl (-CF₃) group, ¹⁹F NMR is an indispensable tool for its analysis. The three equivalent fluorine atoms of the -CF₃ group will give a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly characteristic of the trifluoromethyl group and its electronic environment within the molecule. For many trifluoromethylated aromatic compounds, this signal appears in a predictable region of the spectrum. For instance, the ¹⁹F NMR signal for 1-methyl-2-(trifluoromethyl)benzene appears at approximately -61.79 ppm. rsc.org The presence of a single peak confirms the existence of a single type of trifluoromethyl group.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of atoms within the "this compound" molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For "this compound," COSY would show correlations between the aromatic protons, helping to determine their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signal corresponding to each proton signal. For example, the signal for the benzylic protons would show a correlation to the signal for the benzylic carbon.

While "this compound" itself is not chiral, if it were to be used in the synthesis of chiral molecules, NMR spectroscopy would be a vital tool for determining the enantiomeric excess (ee) or diastereomeric excess (de) of the products. nih.gov This is typically achieved by using a chiral derivatizing agent or a chiral solvating agent. nih.gov

Chiral Derivatizing Agents : The chiral amine can be reacted with a chiral reagent (e.g., Mosher's acid) to form a mixture of diastereomers. These diastereomers are no longer mirror images and will have distinct NMR spectra. The integration of specific signals for each diastereomer in the ¹H or ¹⁹F NMR spectrum allows for the calculation of the diastereomeric ratio, and thus the enantiomeric excess of the original amine. nih.gov

Chiral Solvating Agents : In the presence of a chiral solvating agent, the enantiomers of a chiral compound can form transient diastereomeric complexes that exhibit separate signals in the NMR spectrum. This method is non-destructive and allows for the direct determination of enantiomeric purity. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For "this compound," the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information. For the related compound 2-(Trifluoromethyl)benzylamine, the molecular ion has a mass of 175. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or five decimal places. This high precision allows for the determination of the exact elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized compound or for verifying the purity of a sample. For example, HRMS data for 2-methoxy-3-(trifluoromethyl)pyridine was calculated as C₇H₆NOF₃ with m/z 177.0401 and found to be 177.0403. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands for the N-H bonds of the amine group (typically in the range of 3300-3500 cm⁻¹), the C-H bonds of the aromatic ring and the methyl and methylene groups (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations for the trifluoromethyl group (typically in the range of 1000-1350 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like "this compound" typically show characteristic absorption bands in the UV region of the electromagnetic spectrum due to π to π* transitions of the benzene ring. The position and intensity of these absorption bands can be influenced by the substituents on the aromatic ring.

Advanced Chromatographic Methods for Research Applications

Advanced chromatographic techniques are indispensable in the research and development of novel chemical entities. For a compound such as this compound, these methods are crucial for its structural elucidation, purity assessment, and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are three of the most powerful and commonly employed techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. Its high resolution and sensitivity make it particularly suitable for the analysis of substituted benzylamines like this compound.

For the analysis of aromatic amines, reversed-phase HPLC is a frequently utilized mode. In this setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the presence of the trifluoromethyl group and the methyl group on the benzene ring, this compound possesses a moderate degree of hydrophobicity, making it well-suited for reversed-phase chromatography.

Chiral separation is another critical application of HPLC in the context of many substituted benzylamines, should a chiral center be present or introduced. While this compound itself is not chiral, derivatives or related compounds in a synthetic pathway might be. Chiral stationary phases (CSPs) are employed to resolve enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely effective for a broad range of compounds windows.net. The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential binding of enantiomers nih.govsigmaaldrich.comsigmaaldrich.com.

Method development for the HPLC analysis of this compound would typically involve screening various columns and mobile phase compositions to achieve optimal separation from impurities and starting materials sigmaaldrich.com. A common starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and water, often with a buffer to control the pH and ensure the amine is in a consistent protonation state sigmaaldrich.com.

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Benzylamines

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | C18, Phenyl, Cyano |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Trifluoroacetic Acid or Formic Acid |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines such as this compound, direct analysis by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. To address this, derivatization is a common strategy. researchgate.netsigmaaldrich.com

Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. For amines, common derivatization techniques include silylation or acylation. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace the active hydrogens on the amine group with a silyl group, thereby increasing volatility and reducing polarity sigmaaldrich.com. Acylation with reagents like trifluoroacetic anhydride (TFAA) can also be employed to form more volatile and less polar amide derivatives nih.gov.

The choice of GC column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often a good starting point for the analysis of derivatized aromatic amines. The temperature program of the GC oven is optimized to ensure adequate separation of the analyte from any impurities or byproducts. Mass Spectrometry (MS) is a common detector used with GC, as it provides both quantitative data and structural information, aiding in the unequivocal identification of the compound and its related substances nih.govmdpi.com.

Table 2: Representative GC-MS Parameters for Analysis of Derivatized Aromatic Amines

| Parameter | Typical Conditions |

|---|---|

| Derivatization Agent | BSTFA (for silylation) or TFAA (for acylation) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-polysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Split/Splitless |

| Oven Program | Initial temp. 50-100°C, ramp to 250-300°C |

| Detector | Mass Spectrometer (MS) in Electron Ionization (EI) mode |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for guiding the purification of products. rochester.eduitwreagents.comthieme.de In the synthesis of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the desired product.

For aromatic amines, silica gel is the most common stationary phase used for TLC. The choice of the mobile phase, or eluent, is crucial for achieving a good separation. The polarity of the eluent is adjusted to obtain a retention factor (Rf value) for the product that is typically between 0.2 and 0.4, which allows for clear separation from both less polar byproducts and more polar starting materials. wisc.edureddit.com

A common starting eluent for aromatic amines is a mixture of a nonpolar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate. The ratio of these solvents is varied to optimize the separation. For basic compounds like amines, adding a small amount of a base, such as triethylamine or ammonia (B1221849), to the eluent can improve the peak shape and prevent streaking by neutralizing the acidic sites on the silica gel. reddit.com

Visualization of the spots on the TLC plate can often be achieved using a UV lamp, as the aromatic ring of this compound will absorb UV light. Staining with a chemical reagent, such as ninhydrin or permanganate, can also be used for visualization, especially if the starting materials or byproducts are not UV-active. rochester.edu

Table 3: Common TLC Solvent Systems for Aromatic Amines on Silica Gel

| Solvent System (v/v) | Polarity | Typical Application |

|---|---|---|

| Hexane / Ethyl Acetate (e.g., 7:3) | Low to Medium | General purpose for moderately polar compounds. |

| Dichloromethane / Methanol (e.g., 95:5) | Medium to High | For more polar amines or to increase Rf values. |

| Hexane / Ethyl Acetate / Triethylamine (e.g., 7:3:0.1) | Low to Medium (Basic) | To improve the chromatography of basic amines. |

Q & A

Q. Q1: What are the recommended synthetic routes for 2-Methyl-5-(trifluoromethyl)benzylamine, and how can reaction efficiency be optimized?

Methodological Answer:

- Nucleophilic Substitution: Start with 5-(trifluoromethyl)-2-methylbenzyl bromide (or chloride) and perform an amination reaction using aqueous ammonia or benzylamine in the presence of a Pd catalyst (e.g., Pd(OAc)₂) and ligands like Xantphos. Use THF or DMF as solvents at 80–100°C for 12–24 hours .

- Reductive Amination: React 5-(trifluoromethyl)-2-methylbenzaldehyde with methylamine using NaBH₃CN or H₂/Pd-C in methanol. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) .

- Purification: Isolate the product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or distillation under reduced pressure. Confirm purity by GC-MS or HPLC (>95%) .

Advanced Characterization Techniques

Q. Q2: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

- Multi-Nuclear NMR: Use ¹⁹F NMR to confirm the trifluoromethyl group’s environment (δ ~ -60 to -65 ppm). Compare ¹H and ¹³C NMR with DFT-calculated shifts (Gaussian or ORCA software) to validate assignments .

- X-ray Crystallography: For crystalline derivatives (e.g., salts or complexes), determine the exact spatial arrangement of substituents. Resolve discrepancies by comparing bond lengths and angles with PubChem-deposited data .

- Contradiction Analysis: If experimental shifts deviate from literature, assess solvent effects (DMSO vs. CDCl₃) or proton exchange dynamics. Re-run spectra under standardized conditions .

Reactivity and Functionalization

Q. Q3: How does the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position. Use Buchwald-Hartwig amination (Pd₂(dba)₃, XPhos ligand) to functionalize the amine group while preserving the -CF₃ moiety .

- Boronic Acid Synthesis: Convert the benzylamine to a boronic ester via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂ in dioxane). The -CF₃ group stabilizes the intermediate, enabling Suzuki-Miyaura couplings for biaryl synthesis .

Advanced Applications in Drug Design

Q. Q4: What strategies are effective in leveraging this compound as a scaffold for antimicrobial agents?

Methodological Answer:

- Targeted Docking Studies: Perform molecular docking (AutoDock Vina) against microbial targets like leucyl-tRNA synthetase. The -CF₃ group enhances hydrophobic interactions in enzyme active sites .

- SAR Optimization: Synthesize derivatives (e.g., acylated or sulfonamide variants) and test against Gram-positive bacteria. Use MIC assays and compare with control compounds like ciprofloxacin .

- Metabolic Stability: Assess in vitro stability using liver microsomes. The -CF₃ group reduces oxidative metabolism, improving half-life .

Handling Data Contradictions

Q. Q5: How should researchers address conflicting reports on the biological activity of this compound derivatives?

Methodological Answer:

- Reproducibility Checks: Replicate assays under identical conditions (e.g., cell lines, incubation time). Use PubChem BioAssay data for benchmarking .

- Meta-Analysis: Systematically review literature to identify variables (e.g., enantiomeric purity, solvent residues) affecting activity. Use HPLC-chiral columns to verify stereochemistry .

- Computational Modeling: Apply QSAR models to predict activity trends and identify outliers. Validate with in vitro dose-response curves .

Safety and Hazard Mitigation

Q. Q6: What precautions are critical when handling this compound in large-scale reactions?

Methodological Answer:

- Toxicity Data: Review SDS for acute toxicity (e.g., LD₅₀ > 500 mg/kg in rodents). Use fume hoods and PPE (nitrile gloves, goggles) due to potential skin/eye irritation .

- Waste Management: Neutralize acidic byproducts (e.g., HCl from amination) with aqueous NaHCO₃ before disposal. Adsorb spills with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.